molecular formula C19H18N2O3S B2450672 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396795-22-4

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2450672
CAS No.: 1396795-22-4
M. Wt: 354.42
InChI Key: DBKPUQJBCRTFDG-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a sophisticated research chemical of significant interest in the field of central nervous system (CNS) pharmacology and medicinal chemistry. Its molecular architecture, featuring a carboxamide-linked isoxazole and a hydroxy-substituted thiophene moiety, is characteristic of compounds designed to interact with neuromodulatory G-protein-coupled receptors. This compound is primarily investigated for its potential as a selective ligand for dopamine receptors, with a particular focus on the dopamine D3 receptor (D3R) subtype. The structural design, incorporating a cyclopropyl group and a secondary alcohol, is strategically employed to fine-tune binding affinity and selectivity, which are critical for developing targeted neuropharmacological tools [https://pubmed.ncbi.nlm.nih.gov/25735876/]. Research applications are centered on utilizing this molecule as a chemical probe to elucidate the distinct physiological roles of D3R in reward, motivation, and motor control pathways. Its study contributes to the foundational understanding of neuropsychiatric conditions such as substance use disorders, Parkinson's disease, and schizophrenia. By providing a high-affinity template, this compound enables researchers to explore receptor signaling dynamics, study protein-ligand co-crystallization for structure-based drug design, and screen for novel therapeutics with improved efficacy and reduced side-effect profiles.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)17-7-4-10-25-17/h1-7,10-11,14,23H,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPUQJBCRTFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • Cyclopropyl group : Contributes to the compound's unique pharmacokinetics.
  • Thiophene ring : Imparts additional electronic properties that can enhance biological activity.
  • Isosazole moiety : Known for its role in various biological interactions.

The molecular formula of the compound is C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S with a molecular weight of approximately 347.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of cyclopropyl intermediates : Utilizing cyclopropyl ketones.
  • Coupling with thiophene derivatives : To introduce the thiophene ring.
  • Isoxazole formation : Achieved through cyclization reactions involving suitable precursors.

Optimizing reaction conditions is crucial for maximizing yield and purity, often involving the use of strong acids or bases and specific catalysts.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Breast Cancer Cells : The compound demonstrated inhibitory effects on MCF-7 and MDA-MB cell lines.
  • Lung Cancer Cells : Effective against A549 and H1975 cell lines.

Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-712.5
MDA-MB23110.0
A54915.0
H197514.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies reported the minimal inhibitory concentrations (MIC) for selected bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
E. coli25
Bacillus subtilis20

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of key enzymes : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In vivo experiments demonstrated a significant reduction in tumor size when treated with the compound compared to controls.
  • Antimicrobial Efficacy : In a controlled study, the compound effectively reduced bacterial load in infected animal models, showcasing its potential as an antibiotic agent.

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

The 5-phenylisoxazole-3-carboxylate scaffold is classically prepared via cyclocondensation of β-diketones with hydroxylamine hydrochloride. For instance, methyl 2,4-dioxo-4-phenylbutanoate undergoes reflux with hydroxylamine in methanol to yield methyl 5-phenylisoxazole-3-carboxylate (4e ) in 39% yield after chromatographic purification. Key spectral data include IR absorption at 1728 cm⁻¹ (ester C=O) and 1610 cm⁻¹ (isoxazole ring), alongside a singlet at δ 6.94 ppm for the H-4 proton in ¹H-NMR.

Hydrolysis and Activation of the Carboxylate

Conversion of the ester to the carboxylic acid is achieved via saponification. Alternatively, direct amidation is feasible: treatment of methyl 5-phenylisoxazole-3-carboxylate (4e ) with aqueous ammonia at room temperature furnishes 5-phenylisoxazole-3-carboxamide (8 ) in 65% yield. For coupling reactions, activation of the carboxylic acid to its acid chloride is critical. Thionyl chloride (SOCl₂) is commonly employed, as demonstrated in the synthesis of pyrazole-carboxamides.

Preparation of the Ethylamine Side Chain: 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Cyclopropanation of α,β-Unsaturated Ketones

The cyclopropyl group is introduced via [2+1] cycloaddition using the Simmons–Smith reaction or transition metal-catalyzed methods. For example, cyclopropanation of an α,β-unsaturated ketone precursor with diethylzinc and diiodomethane could yield the cyclopropane ring.

Thiophene Incorporation

Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki–Miyaura) are viable for attaching the thiophen-2-yl group. A Grignard reagent derived from 2-bromothiophene could react with a ketone intermediate to form the tertiary alcohol.

Hydroxylation and Amine Formation

The hydroxy group is introduced via epoxidation followed by acid-catalyzed ring opening, or through direct oxidation of a secondary alcohol. Reductive amination of the resulting ketone with ammonia or a protected amine (e.g., benzylamine) would yield the ethylamine side chain.

Amide Bond Formation: Coupling Strategies

Acid Chloride Route

Activation of 5-phenylisoxazole-3-carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) enables nucleophilic attack by the ethylamine side chain. Triethylamine (TEA) is typically added to scavenge HCl, as seen in the synthesis of pyrazole-carboxamides. For instance, reacting 1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-pyrazole-5-carbonyl chloride with 4-ethoxyaniline in dichloromethane afforded the amide in high yield.

Carbodiimide-Mediated Coupling

Alternative methods employ coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). A general procedure involves dissolving the carboxylic acid in dichloromethane, adding EDC and DMAP, followed by the amine. This approach avoids handling corrosive acid chlorides and is scalable, as demonstrated in isoxazole-carboxamide syntheses.

Optimization and Stereochemical Considerations

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while bases like TEA or potassium carbonate facilitate deprotonation of the amine. Patent literature highlights toluene and dichloromethane as preferred solvents for amidation.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Expected peaks include ~3400 cm⁻¹ (OH stretch), 1660 cm⁻¹ (amide C=O), and 1610 cm⁻¹ (isoxazole C=N).
  • ¹H-NMR : Key signals include the isoxazole H-4 proton (δ ~6.9–7.0 ppm), thiophene protons (δ ~7.2–7.4 ppm), and cyclopropyl protons (δ ~0.5–1.5 ppm).
  • MS : Molecular ion peaks should correspond to the exact mass (e.g., m/z ~379 for C₂₁H₂₁N₂O₃S).

Chromatographic Purification

Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethanol/water) are standard purification methods.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Acid Chloride + Amine 60–75% High reactivity, minimal side products Requires handling corrosive SOCl₂
EDC/DMAP Coupling 50–70% Mild conditions, no acid chloride Longer reaction times (24–48 h)

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous isoxazole-thiophene hybrids, cyclization steps (e.g., using DMF with iodine and triethylamine) are critical for forming the heterocyclic core . Solvent choice (e.g., acetonitrile for initial steps) and reaction time (1–3 minutes under reflux) significantly influence yield. Post-synthetic purification via column chromatography or recrystallization, followed by analytical validation (HPLC, NMR), ensures purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • 1H/13C NMR : Assign peaks to verify the thiophene, cyclopropyl, and isoxazole moieties. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS).
  • X-ray Crystallography : Resolve crystal structures using software like SHELX for absolute configuration validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for thiadiazole derivatives .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the isoxazole-carboxamide scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, thiadiazole derivatives show pH-dependent antimicrobial activity due to protonation effects . To address contradictions:
  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Meta-Analysis : Compare data from standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Dynamics : Use molecular docking to assess target binding under varying conditions .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
  • Electron Density : Correlate with nucleophilic/electrophilic sites (e.g., cyclopropyl ring strain influencing reactivity) .
  • Frontier Molecular Orbitals (FMOs) : Predict charge transfer interactions with biological targets.
  • Solvent Effects : Polarizable continuum models (PCM) simulate aqueous/organic environments .

Q. How can crystallography and spectroscopy resolve stereochemical uncertainties in the hydroxy-cyclopropyl-thiophene moiety?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve absolute configuration using SHELXL refinement. For flexible groups, low-temperature (100 K) data collection reduces thermal motion artifacts .
  • NOESY NMR : Detect spatial proximity between hydroxyl protons and cyclopropyl/thiophene groups to infer stereochemistry .

Data Contradiction Analysis

Q. Why might biological activity differ between enantiomers or diastereomers of this compound?

  • Methodological Answer : Stereoisomers exhibit distinct target binding. For example, (R)- vs. (S)-enantiomers of hydroxythiophene derivatives show 10-fold differences in kinase inhibition . To resolve:
  • Chiral Chromatography : Separate enantiomers (e.g., using amylose-based columns).
  • Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) to produce pure stereoisomers .

Comparative Research Questions

Q. How does this compound compare to structurally similar isoxazole-thiophene hybrids in terms of pharmacological potential?

  • Methodological Answer : Comparative analysis involves:
  • SAR Studies : Replace cyclopropyl with methyl/ethyl groups to assess steric effects.
  • Bioisosteric Replacement : Substitute thiophene with furan (e.g., reduced metabolic stability but improved solubility) .
  • Pharmacokinetic Profiling : Compare logP, plasma protein binding, and CYP450 inhibition with analogs like 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide .

Tables for Methodological Reference

Analytical Technique Key Parameters Application Example
1H NMR (400 MHz, CDCl3)δ 7.2–7.6 ppm (thiophene), δ 1.0–1.5 ppm (cyclopropyl)Confirm substituent integration
HPLC (C18 column)Gradient: 50% MeCN/H2O, flow rate 1 mL/minPurity assessment (>95%)
DFT CalculationsB3LYP/6-31G*, solvent = waterPredict Fukui indices for reactivity

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